molecular formula C8H7BrN2O B151761 (5-bromo-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B151761
CAS RN: 540516-28-7
M. Wt: 227.06 g/mol
InChI Key: RXQCVQKHRKONLO-UHFFFAOYSA-N
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Description

“(5-bromo-1H-benzo[d]imidazol-2-yl)methanol” is an organic compound with the CAS Number: 540516-28-7 . It has a molecular weight of 227.06 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazole compounds, such as “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, has been a topic of interest in the field of organic chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

Imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

“(5-bromo-1H-benzo[d]imidazol-2-yl)methanol” has a boiling point of 465.5°C at 760 mmHg .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

(6-bromo-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCVQKHRKONLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400112
Record name (6-Bromo-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol

CAS RN

540516-28-7
Record name (6-Bromo-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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